molecular formula C13H17NO2 B1380527 trans-Tert-butyl 3-phenylaziridine-2-carboxylate CAS No. 925253-03-8

trans-Tert-butyl 3-phenylaziridine-2-carboxylate

Cat. No.: B1380527
CAS No.: 925253-03-8
M. Wt: 219.28 g/mol
InChI Key: SJENAWGNJMLOIZ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Tert-butyl 3-phenylaziridine-2-carboxylate: is an organic compound with the molecular formula C13H17NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl ester and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl 3-phenyl-2-aziridinecarboxylate with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Tert-butyl 3-phenylaziridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Products typically include oxidized derivatives of the aziridine ring.

    Reduction: Reduced forms of the compound, often leading to the opening of the aziridine ring.

    Substitution: Substituted aziridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its aziridine ring can interact with biological targets, making it a candidate for drug development.

Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials. It can be used to create polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-phenylaziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins, DNA, and other biomolecules.

Comparison with Similar Compounds

  • cis-Tert-butyl 3-phenylaziridine-2-carboxylate
  • trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
  • trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Comparison: trans-Tert-butyl 3-phenylaziridine-2-carboxylate is unique due to its trans configuration, which affects its reactivity and interaction with other molecules Compared to its cis isomer, the trans form has different steric and electronic properties, influencing its behavior in chemical reactions

Properties

IUPAC Name

tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJENAWGNJMLOIZ-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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